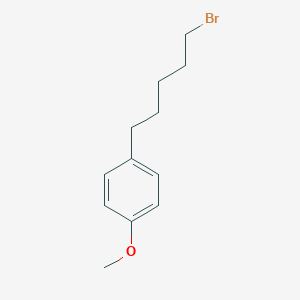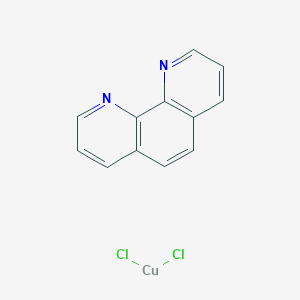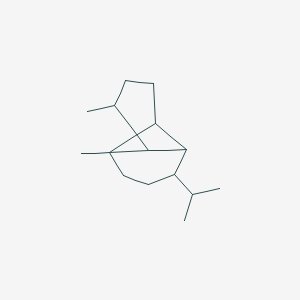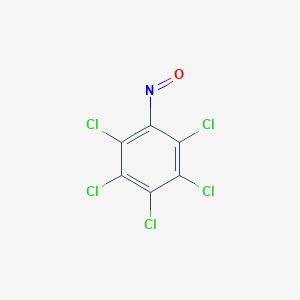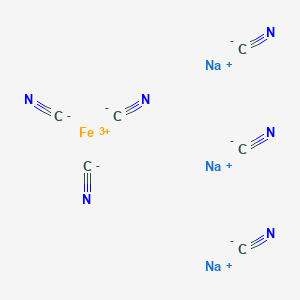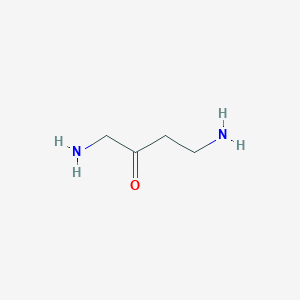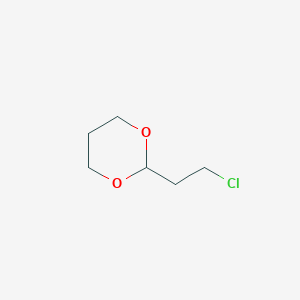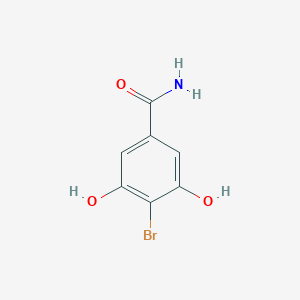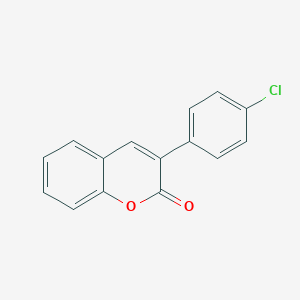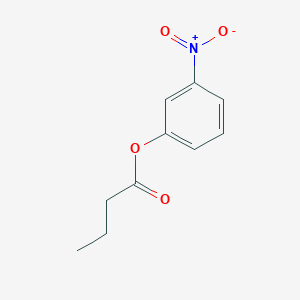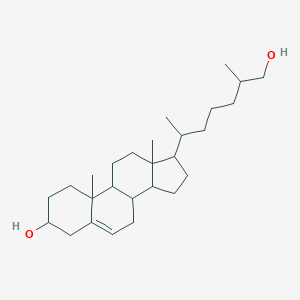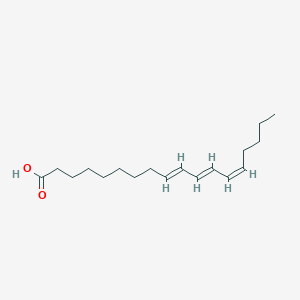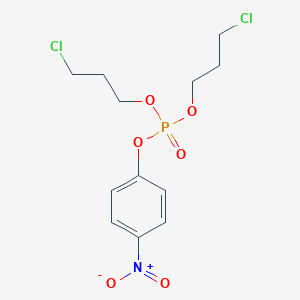
bis(3-chloropropyl) (4-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(3-chloropropyl) (4-nitrophenyl) phosphate is an organophosphorus compound with the molecular formula C12H14Cl2NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with bis(3-chloropropyl) and p-nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester typically involves the reaction of phosphoric acid with 3-chloropropanol and p-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: Phosphoric acid is reacted with 3-chloropropanol in the presence of a catalyst such as sulfuric acid to form bis(3-chloropropyl) phosphate.
Nitration: The bis(3-chloropropyl) phosphate is then reacted with p-nitrophenol under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves large-scale esterification and nitration processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
bis(3-chloropropyl) (4-nitrophenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires the presence of nucleophiles and may be facilitated by catalysts or specific reaction conditions.
Major Products
Hydrolysis: Phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
bis(3-chloropropyl) (4-nitrophenyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
bis(3-chloropropyl) (4-nitrophenyl) phosphate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the 3-chloropropyl groups.
Di-p-nitrophenyl phosphate: Another related compound with different ester groups.
Bis(4-nitrophenyl) hydrogen phosphate: Contains hydrogen phosphate instead of bis(3-chloropropyl) groups.
These comparisons highlight the unique structural features and reactivity of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, making it distinct in its applications and chemical behavior.
Properties
CAS No. |
14663-71-9 |
|---|---|
Molecular Formula |
C12H16Cl2NO6P |
Molecular Weight |
372.13 g/mol |
IUPAC Name |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
InChI Key |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Key on ui other cas no. |
14663-71-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


